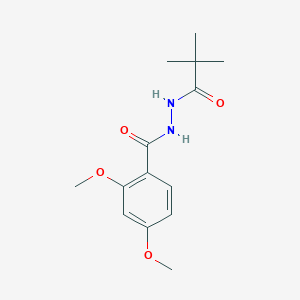![molecular formula C10H9ClN4OS2 B5859841 N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5859841.png)
N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In
作用機序
The mechanism of action of N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide involves the inhibition of tubulin polymerization. Tubulin is a protein that plays a critical role in cell division, and by inhibiting its polymerization, this compound can prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
In addition to its potential use in cancer treatment, this compound has been shown to have a variety of other biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This suggests that this compound may have potential applications in the treatment of Alzheimer's disease and other neurological disorders.
実験室実験の利点と制限
One of the main advantages of using N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide in lab experiments is its ability to selectively target cancer cells. This makes it a potentially more effective treatment option than traditional chemotherapy drugs, which can also damage healthy cells. However, one limitation of this compound is that it has not yet been extensively studied in human clinical trials, so its safety and efficacy in humans is not yet fully understood.
将来の方向性
There are several potential future directions for research involving N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide. One area of research involves exploring the compound's potential use in combination with other cancer treatments, such as radiation therapy or immunotherapy. Another potential direction for research is to investigate the compound's potential use in the treatment of other diseases, such as neurological disorders or viral infections. Finally, further studies are needed to fully understand the safety and efficacy of this compound in human clinical trials.
合成法
The synthesis of N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting intermediate is then reacted with methyl isothiocyanate in the presence of triethylamine to yield the final product.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research involves the compound's ability to inhibit the growth of cancer cells. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer treatment.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4OS2/c1-6-14-15-10(18-6)17-5-9(16)13-8-3-2-7(11)4-12-8/h2-4H,5H2,1H3,(H,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSAAZRHBSEFDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-morpholinyl)-N-phenyl[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5859765.png)
![(3,4-dimethoxybenzyl)[2-(methylthio)phenyl]amine](/img/structure/B5859768.png)


![2-[(4-bromophenyl)thio]-1H-benzimidazole](/img/structure/B5859795.png)

![N'-(2,4-dimethoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5859805.png)



![3-[4-methoxy-3-(methoxymethyl)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B5859834.png)
![2-{[4-morpholinyl(oxo)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5859835.png)

